ethyl 4-(4-chlorophenyl)-2-oxobutanoate
Description
Properties
CAS No. |
83402-92-0 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Grignard reaction remains the most widely adopted method for synthesizing ethyl 4-(4-chlorophenyl)-2-oxobutanoate, particularly in industrial settings. As detailed in CN101265188A, this approach involves two sequential steps:
-
Grignard Reagent Formation : Beta-bromo-4-chlorophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours to generate the organomagnesium intermediate.
-
Nucleophilic Addition to Diethyl Oxalate : The Grignard solution is treated with diethyl oxalate at -30–50°C for 1–15 hours, yielding the target compound via ketonization.
Optimization Parameters:
-
Solvent System : MTBE diluted with thinner (volume ratio ≤ 0.25:1) enhances reagent solubility while minimizing side reactions.
-
Catalytic Ratios : A 1:5 molar ratio of MTBE to beta-bromo-4-chlorophenylethane ensures complete magnesium activation.
-
Temperature Control : Maintaining the addition step below 10°C prevents thermal degradation of the oxalate ester.
Table 1: Industrial Grignard Protocol Performance
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Reaction Time | 8–10 hours | 80.5 | ≥98 |
| Addition Temperature | -10°C to 0°C | 78.2 | 97.5 |
| MTBE:Substrate Ratio | 3:1 | 82.1 | 98.3 |
Biocatalytic Asymmetric Reduction: Sustainable Alternatives
Adaptability for Target Compound:
Replacing the substrate with 4-(4-chlorophenyl)-2-oxobutanoate precursors could enable enantioselective synthesis. Computational modeling suggests that the ketoreductase active site accommodates aryl chloride substituents without steric hindrance.
Table 2: Biocatalytic Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Temperature | 32°C | 86.4 | 99.2 |
| pH | 6.9–7.1 | 84.7 | 98.5 |
| Glucose Concentration | 1.5 M | 88.1 | 99.8 |
Alternative Methodologies: Comparative Analysis
Claisen Condensation: Academic Benchmarks
Although absent from patent literature, academic studies propose Claisen condensation between ethyl acetoacetate and 4-chlorobenzaldehyde under basic conditions (e.g., piperidine or NaOH). This route faces challenges in regioselectivity and requires post-synthetic oxidation, limiting industrial adoption.
Friedel-Crafts Acylation: Aryl Ketone Formation
Friedel-Crafts acylation of chlorobenzene derivatives with diketene or acetyl chloride remains theoretically viable but suffers from poor electrophilic reactivity in halogenated arenes. Aluminum chloride (AlCl₃) catalysis at 0–5°C achieves <40% conversion, necessitating further optimization.
Industrial Purification and Quality Control
Distillation and Crystallization Protocols
Post-synthetic purification typically involves:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-2-oxobutanoic acid.
Reduction: Ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of ethyl 4-(4-chlorophenyl)-2-oxobutanoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate under basic conditions. This reaction can be optimized through various solvents and catalysts to enhance yield and purity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various transformations, such as:
- Nucleophilic substitutions : The ester group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
- Condensation reactions : It can participate in Claisen condensation reactions to form β-keto esters.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial properties : Studies have shown that certain derivatives possess significant activity against various bacterial strains.
- Anticancer activity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.
Agrochemicals
The compound is also explored in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structural features allow it to interact with biological targets in pests, potentially leading to effective pest management solutions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives from this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Potential
Research conducted by a team at a prominent university investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in breast and colon cancer cells, with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The chlorophenyl group can interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares ethyl 4-(4-chlorophenyl)-2-oxobutanoate with structurally related compounds, highlighting substituent variations and their implications:
Key Observations :
- Ester Group Variations : Replacing the ethyl ester with tert-butyl (as in ) increases steric hindrance, affecting reaction kinetics and purification methods (e.g., silica gel chromatography).
- Substituent Position : The 4-chlorophenyl group in the target compound vs. 2,5-dichlorophenyl in alters electronic effects (e.g., resonance stabilization) and steric interactions.
- Functional Group Additions : The acetyl group in introduces a reactive ketone, enhancing susceptibility to nucleophilic attack compared to the parent compound.
Physicochemical Properties
- Solubility : The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~2.4), whereas methoxy-substituted analogs (e.g., ) exhibit higher polarity due to the electron-donating OCH₃ group.
- Melting Points: Crystallographic data for ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate () reveals strong hydrogen bonding networks (N–H···O), leading to higher melting points compared to non-hydrazono derivatives.
Research Findings and Trends
- Crystallography: Hydrogen bonding patterns in hydrazono derivatives () differ significantly from oxo analogs, influencing solid-state stability .
- Safety Profiles : Acetylated derivatives () require stringent handling due to respiratory hazards, highlighting the importance of substituent-dependent safety assessments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-(4-chlorophenyl)-2-oxobutanoate, and what purification methods are recommended?
- Methodology : The compound is synthesized via esterification of 4-(4-chlorophenyl)-2-oxobutanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexanes to isolate the product (e.g., 47% yield reported for a tert-butyl analog) .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity during column chromatography to improve resolution.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1724 cm⁻¹ for ester groups) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, ethyl group splitting patterns).
- X-ray Crystallography : Resolves molecular conformation and crystallographic packing, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological activities reported for this compound in preclinical research?
- Methodology : Derivatives of oxobutanoates, including this compound, exhibit cytotoxic properties in vitro. For example, hydrazono derivatives have shown activity against cancer cell lines, assessed via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility : Standardize assay conditions (e.g., cell line selection, incubation time, and compound purity ≥95% verified via HPLC).
- Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis assays or flow cytometry alongside cytotoxicity screens) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., fluoro or methoxy analogs) to identify substituent-dependent trends .
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Methodology :
- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Solvent Optimization : Use aprotic solvents (e.g., THF or DCM) to enhance esterification efficiency.
- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, catalyst concentration, and reaction time interactions .
Q. How does the crystal structure of this compound inform its reactivity and interaction with biological targets?
- Methodology :
- Crystallographic Analysis : X-ray data reveal planar carbonyl groups and steric effects from the chlorophenyl moiety, which influence binding to enzymatic pockets (e.g., inhibition of kinases or proteases) .
- Docking Studies : Use software like AutoDock to predict binding modes with targets identified via SAR.
Q. What structural modifications of this compound enhance bioactivity, and what methodological approaches guide these modifications?
- Methodology :
- Electron-Withdrawing Substituents : Introduce fluorine or nitro groups at the phenyl ring to modulate electronic effects and improve metabolic stability.
- Parallel Synthesis : Generate derivatives (e.g., hydrazono or hydroxy analogs) via combinatorial chemistry, followed by high-throughput screening .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro .
Key Notes for Experimental Design
- Purity Validation : Always characterize intermediates and final products via HPLC or GC-MS to avoid confounding biological results.
- Safety Protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity (refer to SDS guidelines for related compounds) .
- Data Reporting : Include detailed crystallographic parameters (e.g., CCDC deposition numbers) and assay conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
